NPS-1034

Descripción

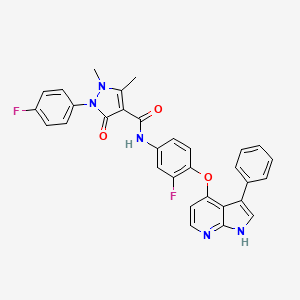

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NPS-1034 in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) MET and AXL. In the context of non-small cell lung cancer (NSCLC), particularly in tumors that have developed resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), NPS-1034 demonstrates significant anti-tumor activity. Resistance to EGFR TKIs, such as gefitinib and erlotinib, frequently arises from the activation of bypass signaling pathways, with MET amplification and AXL activation being two of the most clinically relevant mechanisms. NPS-1034's dual inhibitory action on these two key "escape" pathways allows it to re-sensitize resistant tumors to EGFR inhibition and suppress tumor growth. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to NPS-1034 in NSCLC.

Core Mechanism of Action in NSCLC

The primary mechanism of action of NPS-1034 in NSCLC is the dual inhibition of MET and AXL kinase activity.[1][2][3] In EGFR-mutant NSCLC, tumor cells are initially sensitive to EGFR TKIs. However, acquired resistance often develops through mechanisms that reactivate downstream pro-survival signaling independently of EGFR.

1. Overcoming MET-Driven Resistance: In a subset of patients, resistance is driven by the amplification of the MET gene, leading to overexpression and constitutive activation of the MET receptor. This activation of MET signaling bypasses the EGFR blockade and reactivates critical downstream pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation.[2][4] NPS-1034 directly inhibits MET phosphorylation, thereby shutting down this bypass track. In preclinical models of gefitinib-resistant NSCLC with MET amplification (HCC827/GR), the combination of NPS-1034 and gefitinib synergistically inhibits cell proliferation and induces apoptosis.[2][3]

2. Overcoming AXL-Driven Resistance: Another significant mechanism of acquired resistance is the activation of AXL, a member of the TAM (Tyro3, Axl, Mer) family of RTKs.[1][2] Overexpression and activation of AXL can also lead to the reactivation of PI3K/Akt and MAPK signaling, rendering EGFR TKIs ineffective.[1] NPS-1034 has been shown to be highly effective in NSCLC models where resistance is mediated by AXL activation (HCC827/ER).[2][3] Furthermore, in complex resistance scenarios, such as in the H820 cell line which harbors both an EGFR T790M resistance mutation and MET amplification, AXL is also found to be activated and plays a major role in maintaining resistance. In these cells, treatment with NPS-1034 in combination with an EGFR-TKI effectively controls cell growth.[2][3][4]

3. Inhibition of ROS1 Fusion-Driven NSCLC: Beyond the EGFR-TKI resistance setting, NPS-1034 has also demonstrated potent activity against NSCLC driven by ROS1 rearrangements. It inhibits ROS1 kinase activity and the proliferation of ROS1-positive cancer cells (HCC78), suggesting a broader applicability in different molecular subtypes of NSCLC.[2][4][5] Preclinical data indicates that NPS-1034 may be more potent at inhibiting ROS1 activity than crizotinib.[2][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of NPS-1034

| Target Kinase | IC₅₀ (nM) | Source |

| AXL | 10.3 | [6] |

| MET (c-Met) | 48 | [6] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of NPS-1034 in NSCLC Cell Lines

| Cell Line | Key Features | Resistance Mechanism | NPS-1034 Effect | Source |

| HCC827/GR | EGFR exon 19 del | Gefitinib-Resistant; MET Amplification | Synergistically inhibits proliferation and induces cell death with gefitinib. | [2][3] |

| HCC827/ER | EGFR exon 19 del | Erlotinib-Resistant; AXL Activation | Overcomes erlotinib resistance, especially in combination therapy. | [2][3] |

| H820 | EGFR exon 19 del, T790M | EGFR-TKI Resistant; MET Amplification & AXL Activation | Enhances sensitivity to EGFR-TKIs; combined treatment suppresses downstream signaling and induces cell death. | [2][3][4] |

| HCC78 | SLC34A2-ROS1 fusion | N/A (ROS1-driven) | Inhibits cell proliferation and ROS1 kinase activity. | [2][3] |

Table 3: Summary of In Vivo Efficacy of NPS-1034

| Xenograft Model | Treatment Groups | Key Findings | Source |

| HCC827/GR | - Vehicle Control- Gefitinib alone- NPS-1034 alone (10 mg/kg, p.o.)- Gefitinib + NPS-1034 | - Single agents showed slight tumor growth decrease.- Combination treatment resulted in substantial and significant tumor growth inhibition.- Combination treatment increased apoptosis (TUNEL assay) and decreased proliferation (Ki-67 staining) in tumors. | [1][6][7] |

Signaling Pathway Visualizations

Caption: NPS-1034 action in MET-driven EGFR-TKI resistance.

Caption: NPS-1034 action in AXL-driven EGFR-TKI resistance.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of NPS-1034.

Cell Viability (MTT) Assay

-

Objective: To determine the effect of NPS-1034, alone or in combination with other drugs, on the proliferation and viability of NSCLC cell lines.

-

Protocol:

-

Cells (e.g., HCC827/GR, HCC827/ER, H820) are seeded at a density of 0.5 x 10⁴ cells per well in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with a medium containing 1% Fetal Bovine Serum (FBS) and varying concentrations of the test compounds (e.g., NPS-1034, gefitinib, erlotinib).

-

Plates are incubated for 72 hours.

-

Following incubation, 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.

-

The formazan crystals are solubilized by adding 100 µL of a 10% (w/v) SDS solution and incubating for 24 hours.

-

The absorbance at 595 nm is measured using a microplate reader to quantify cell viability.[6]

-

Western Blotting

-

Objective: To assess the phosphorylation status and total protein levels of key signaling molecules (e.g., MET, AXL, Akt, ERK, ROS1) following treatment with NPS-1034.

-

Protocol:

-

NSCLC cells are treated with specified concentrations of NPS-1034 and/or EGFR-TKIs for a designated period (e.g., 3, 24 hours).

-

Cells are lysed, and protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, etc.).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of NPS-1034 in a living organism.

-

Protocol:

-

Six-week-old female SCID (Severe Combined Immunodeficiency) mice are used.

-

HCC827/GR cells are injected subcutaneously into the flank of each mouse to establish tumors.

-

When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, gefitinib, NPS-1034, combination).

-

NPS-1034 is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg) daily. Gefitinib is also administered according to its established protocol.

-

Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated using the formula: (width² x length) / 2.

-

At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for Ki-67 (proliferation marker) and TUNEL (apoptosis marker).[1][7]

-

Caption: General workflow for preclinical evaluation of NPS-1034.

Conclusion

NPS-1034 is a targeted therapeutic agent with a clear and potent mechanism of action against key drivers of acquired resistance in EGFR-mutant NSCLC. By dually inhibiting the MET and AXL receptor tyrosine kinases, it effectively abrogates the bypass signaling pathways that render EGFR TKIs ineffective. Furthermore, its activity against ROS1-rearranged NSCLC highlights its potential as a multi-targeted agent. The robust preclinical data, supported by detailed in vitro and in vivo studies, establishes a strong rationale for the clinical development of NPS-1034 as both a combination therapy to overcome TKI resistance and a potential monotherapy in other molecularly defined NSCLC subtypes.

References

- 1. MET and AXL Inhibitor NPS-1034 Exerts Efficacy against Lung Cancer Cells Resistant to EGFR Kinase Inhibitors Because of MET or AXL Activation | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MET and AXL inhibitor NPS-1034 exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cancerres.aacrjournals.org [cancerres.aacrjournals.org]

Downstream Effects of NPS-1034 on PI3K/Akt Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-1034 is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met (MET) and AXL.[1][2] Dysregulation of c-Met and AXL signaling is implicated in various cancers, promoting tumor growth, metastasis, and drug resistance. These RTKs are key upstream activators of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cell survival, proliferation, and metabolism. This technical guide provides an in-depth analysis of the downstream effects of NPS-1034 on the PI3K/Akt pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions. The preclinical status of NPS-1034 positions it as a compound of interest for further investigation in oncology drug development.[1]

Mechanism of Action: Inhibition of Upstream RTKs

NPS-1034 exerts its effects by targeting the catalytic activity of c-Met and AXL. By binding to the ATP-binding pocket of these kinases, NPS-1034 prevents their autophosphorylation and subsequent activation. This blockade of upstream signaling is the initiating event that leads to the modulation of downstream pathways, most notably the PI3K/Akt cascade.[3][4]

Quantitative Inhibition Data

The inhibitory potency of NPS-1034 against its primary targets has been determined through in vitro kinase assays.

| Target | IC50 (nM) |

| c-Met | 48 |

| AXL | 10.3 |

| Table 1: In vitro inhibitory concentrations (IC50) of NPS-1034 against c-Met and AXL kinases.[1][2] |

Downstream Effects on the PI3K/Akt Signaling Pathway

The inhibition of c-Met and AXL by NPS-1034 directly translates to the attenuation of the PI3K/Akt signaling pathway. Activated c-Met and AXL phosphorylate and activate PI3K, which in turn converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and its upstream kinase, PDK1, leading to the phosphorylation and activation of Akt. NPS-1034, by inhibiting the initial RTK activation, leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including Akt itself.[3][5]

Signaling Pathway Diagram

Caption: NPS-1034 inhibits c-Met and AXL, blocking PI3K/Akt signaling.

Quantitative Effects on Cell Viability

The inhibitory effects of NPS-1034 on the PI3K/Akt pathway culminate in reduced cell viability and proliferation in cancer cell lines with activated c-Met or AXL signaling.

| Cell Line | Cancer Type | Key Mutation/Activation | NPS-1034 IC50 (µM) |

| MKN45 | Gastric Cancer | c-Met Amplification | 0.1127 |

| SNU638 | Gastric Cancer | c-Met Amplification | 0.1903 |

| HCC827/GR | NSCLC | EGFR mutant, c-Met Amplification | >10 (synergistic with gefitinib) |

| HCC827/ER | NSCLC | EGFR mutant, AXL Activation | >10 (synergistic with erlotinib) |

| Table 2: Cell viability IC50 values for NPS-1034 in various cancer cell lines.[1][2] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is representative for assessing the effect of NPS-1034 on cancer cell proliferation.

Workflow Diagram

Caption: Workflow for a typical MTT cell viability assay.

Methodology

-

Cell Plating: Seed cells (e.g., 0.5 x 10^4 cells/well) in 96-well plates and allow them to adhere overnight.[1][2]

-

Drug Treatment: Expose cells to a serial dilution of NPS-1034 in a medium containing 1% FBS for 72 hours.[1][2]

-

MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1][2]

-

Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.[1]

Western Blotting for PI3K/Akt Pathway Proteins

This protocol provides a framework for assessing the phosphorylation status of Akt and other pathway components.

Methodology

-

Cell Lysis: Treat cells with NPS-1034 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Summary and Future Directions

NPS-1034 effectively inhibits the PI3K/Akt signaling pathway by targeting the upstream receptor tyrosine kinases c-Met and AXL. This inhibition leads to decreased phosphorylation of Akt and a subsequent reduction in cancer cell viability. The preclinical data strongly support the mechanism of action of NPS-1034 and its potential as an anti-cancer therapeutic, particularly in tumors with aberrant c-Met or AXL signaling.

Further research should focus on obtaining more granular quantitative data on the effects of NPS-1034 on a wider range of downstream PI3K/Akt effectors, including mTOR and its substrates. In vivo studies in relevant tumor models are crucial to validate these in vitro findings. As NPS-1034 is currently in the preclinical stage, future clinical trials will be necessary to determine its safety and efficacy in human patients.[1]

References

- 1. NPS-1034 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MET and AXL inhibitor NPS-1034 exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model | MDPI [mdpi.com]

The Dual MET/AXL Inhibitor NPS-1034: A Strategy to Overcome EGFR-TKI Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients harboring activating EGFR mutations. However, the efficacy of these targeted therapies is often limited by the emergence of acquired resistance. A significant mechanism of this resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the effects of EGFR blockade. Two key receptor tyrosine kinases, MET and AXL, have been identified as major drivers of this resistance. NPS-1034, a potent dual inhibitor of both MET and AXL, has emerged as a promising therapeutic agent to overcome EGFR-TKI resistance. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to the role of NPS-1034 in surmounting this clinical challenge.[1][2][3]

Mechanism of Action: Overcoming Bypass Signaling

Acquired resistance to EGFR-TKIs, such as gefitinib and erlotinib, frequently involves the activation of alternative signaling pathways that reactivate critical downstream pro-survival cascades, primarily the PI3K/Akt and MAPK/ERK pathways. NPS-1034 directly targets two of the most clinically relevant bypass tracks:

-

MET Amplification: In some resistant tumors, the MET gene is amplified, leading to overexpression and constitutive activation of the MET receptor. This results in the phosphorylation of its downstream effectors, including Akt, thereby promoting cell survival despite the inhibition of EGFR.[4]

-

AXL Activation: Increased expression and activation of the AXL receptor tyrosine kinase represents another significant mechanism of resistance. AXL activation, often triggered by its ligand Gas6, can also lead to the sustained activation of the PI3K/Akt and MAPK/ERK pathways, rendering EGFR-TKIs ineffective.[1][5]

NPS-1034's dual inhibitory activity against both MET and AXL effectively shuts down these escape routes. By blocking these bypass signals, NPS-1034 restores the sensitivity of resistant cancer cells to EGFR-TKIs, leading to synergistic anti-tumor effects.[2][3]

Figure 1: NPS-1034 Mechanism of Action. This diagram illustrates how NPS-1034 overcomes EGFR-TKI resistance by inhibiting the MET and AXL bypass signaling pathways, thereby blocking downstream pro-survival signals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating NPS-1034.

| Target | NPS-1034 IC50 (nM) |

| MET | 48 |

| AXL | 10.3 |

| Table 1: In Vitro Kinase Inhibitory Activity of NPS-1034. IC50 values represent the concentration of NPS-1034 required to inhibit 50% of the kinase activity of MET and AXL. |

| Cell Line | Parental/Resistant | Resistance Mechanism | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) |

| HCC827 | Parental | - | 0.0043 - 0.08 | 0.003 - 0.447 |

| HCC827/GR | Gefitinib-Resistant | MET Amplification | > 4 - 26.53 | > 5 |

| HCC827/ER | Erlotinib-Resistant | AXL Activation | > 5 | 10.476 |

| Table 2: EGFR-TKI IC50 Values in Parental and Resistant NSCLC Cell Lines. [2][4][6][7][8][9][10][11][12] The data demonstrates the significant increase in resistance to gefitinib and erlotinib in the HCC827/GR and HCC827/ER cell lines compared to the parental HCC827 line. |

| Cell Line | Treatment | Combination Index (CI) | Interpretation |

| HCC827/GR | Gefitinib + NPS-1034 | < 1 | Synergistic |

| Table 3: Synergistic Effect of NPS-1034 and Gefitinib in Resistant Cells. [4][13] A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs, meaning the combined effect is greater than the sum of their individual effects. |

| Treatment Group | Tumor Growth Inhibition |

| Vehicle Control | - |

| Gefitinib alone | Minimal |

| NPS-1034 (10 mg/kg, p.o.) alone | Moderate |

| Gefitinib + NPS-1034 | Significant |

| Table 4: In Vivo Efficacy of NPS-1034 in an HCC827/GR Xenograft Model. [4] This table qualitatively summarizes the anti-tumor activity of NPS-1034 alone and in combination with gefitinib in a mouse model of gefitinib-resistant NSCLC. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Establishment of EGFR-TKI Resistant Cell Lines (HCC827/GR and HCC827/ER)

-

Cell Culture: The parental human NSCLC cell line HCC827 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Resistance: To generate gefitinib-resistant (HCC827/GR) or erlotinib-resistant (HCC827/ER) cells, the parental HCC827 cells are continuously exposed to stepwise increasing concentrations of the respective EGFR-TKI over a period of several months. The initial concentration is typically near the IC20, and the final concentration can reach up to 1-5 µM.

-

Maintenance of Resistant Phenotype: The established resistant cell lines are maintained in culture medium containing a maintenance dose of the corresponding EGFR-TKI to ensure the stability of the resistant phenotype.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

-

Drug Treatment: The following day, the cells are treated with various concentrations of NPS-1034, EGFR-TKI, or a combination of both.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).

Figure 2: Cell Viability (MTT) Assay Workflow. A flowchart detailing the key steps of the MTT assay used to determine the cytotoxic effects of NPS-1034.

Western Blot Analysis

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-MET, MET, p-AXL, AXL, p-Akt, Akt, p-ERK, ERK, and a loading control such as GAPDH or β-actin.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

siRNA-Mediated Gene Knockdown

-

siRNA Design: Small interfering RNAs (siRNAs) targeting MET and AXL, along with a non-targeting control siRNA, are synthesized.

-

Transfection: Cells are seeded in 6-well plates and transfected with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.

-

Incubation: The cells are incubated for 48-72 hours to allow for target gene knockdown.

-

Verification of Knockdown: The efficiency of gene silencing is confirmed by Western blot analysis or qRT-PCR.

-

Functional Assays: Following confirmation of knockdown, the cells are used in functional assays, such as cell viability or migration assays, to assess the impact of MET or AXL silencing on the resistant phenotype.

In Vivo Xenograft Studies

-

Animal Model: Severe combined immunodeficient (SCID) or nude mice are used.

-

Tumor Cell Implantation: HCC827/GR cells (typically 5 x 106 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width2)/2.

-

Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, EGFR-TKI alone, NPS-1034 alone (e.g., 10 mg/kg, administered orally), and the combination of EGFR-TKI and NPS-1034.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

Conclusion

NPS-1034 represents a rational and effective strategy to combat acquired resistance to EGFR-TKIs in NSCLC. By dually targeting the MET and AXL bypass signaling pathways, NPS-1034 restores sensitivity to EGFR inhibition, leading to synergistic anti-tumor activity. The preclinical data strongly support the continued investigation of NPS-1034, both as a single agent and in combination with EGFR-TKIs, for the treatment of this challenging patient population. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Glycyrol Alone or in Combination with Gefitinib Is Effective against Gefitinib-Resistant HCC827GR Lung Cancer Cells [mdpi.com]

- 10. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crownbio.com [crownbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]

An In-depth Technical Guide on the Structural Activity Relationship and Pharmacology of NPS-1034

Disclaimer: As of late 2025, detailed structural activity relationship (SAR) studies involving a series of systematically modified analogs of NPS-1034 are not extensively available in the public domain. This guide provides a comprehensive overview of the known pharmacological properties of NPS-1034, its mechanism of action, and discusses potential SAR insights based on related chemical scaffolds.

Executive Summary

NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2][3][4] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and in vivo models, particularly in tumors where MET or AXL signaling is dysregulated.[1][5][6][7][8][9] This document serves as a technical guide for researchers and drug development professionals, summarizing the quantitative biological data, detailing experimental methodologies, and illustrating the key signaling pathways and experimental workflows associated with NPS-1034.

Core Pharmacology of NPS-1034

NPS-1034 exhibits its anticancer effects by targeting key signaling nodes involved in tumor growth, survival, and metastasis.

Mechanism of Action

NPS-1034 is a dual inhibitor targeting both MET and AXL kinases.[1][2][3][4] The activation of MET by its ligand, hepatocyte growth factor (HGF), or through gene amplification, leads to the stimulation of downstream pathways such as PI3K/Akt and MAPK/Erk, promoting cell proliferation and survival.[1] Similarly, AXL activation is a known mechanism of resistance to other targeted therapies, like EGFR inhibitors.[9][10][11] By inhibiting the phosphorylation of both MET and AXL, NPS-1034 effectively blocks these downstream signals.[1][2] Recent studies have also identified TNFRSF1A as another potential target inhibited by NPS-1034, suggesting a broader mechanism of action that includes modulation of the TNF signaling pathway.[5][6][8]

Kinase Inhibitory Profile

NPS-1034 has been evaluated for its inhibitory activity against a panel of kinases, demonstrating high potency for AXL and MET.

| Target Kinase | IC50 (nM) | Assay Type |

| AXL | 10.3 | Cell-free |

| MET | 48 | Cell-free |

| ROS1 | - | Active |

Data sourced from multiple references.[1][2][3][4]

In addition to its primary targets, NPS-1034 has shown inhibitory activity against other kinases at higher concentrations, including CSF1R, DDR, FLT3, KIT, and MERTK.[12]

In Vitro Cellular Activity

The antiproliferative effects of NPS-1034 have been documented across a range of cancer cell lines, with particular efficacy in those with MET or AXL activation.

| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) |

| MKN45 | Gastric Cancer | MET Amplification | 112.7 |

| SNU638 | Gastric Cancer | MET Amplification | 190.3 |

| HCC827/GR | Non-Small Cell Lung Cancer | MET Amplification | - |

| HCC827/ER | Non-Small Cell Lung Cancer | AXL Activation | - |

| HCC78 | Non-Small Cell Lung Cancer | ROS1 Rearrangement | - |

| A498 | Renal Cell Carcinoma | - | - |

| 786-0 | Renal Cell Carcinoma | - | - |

| Caki-1 | Renal Cell Carcinoma | - | - |

Data sourced from multiple references.[1][2][3][4]

NPS-1034 has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation.[9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the action and evaluation of NPS-1034.

NPS-1034 Inhibition of MET/AXL Signaling

In Vitro Cell Viability Workflow

Experimental Protocols

Detailed and reproducible methodologies are fundamental to scientific research.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of NPS-1034 on cancer cell lines.[1][2][3]

-

Cell Plating: Cancer cells are seeded into 96-well sterile plates at a density of 0.5 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1][3]

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing 1% FBS and varying concentrations of NPS-1034. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1][3]

-

Solubilization: 100 µL of a 10% (w/v) SDS solution is added to each well to solubilize the formazan crystals. The plates are left for 24 hours at room temperature in the dark.[1][3]

-

Data Acquisition: The absorbance is measured at 595 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of NPS-1034 in an animal model.[1][3]

-

Animal Model: Severe combined immunodeficient (SCID) or nude mice are used.[1][3]

-

Tumor Implantation: Cancer cells (e.g., MKN45 or HCC827/GR) are harvested, resuspended in an appropriate medium, and injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. NPS-1034 is administered orally (p.o.) at doses ranging from 10-30 mg/kg, typically once daily for a specified period.[1][3]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[8]

Structural Activity Relationship (SAR) Insights

While direct SAR data for NPS-1034 is limited, analysis of related compounds sharing the pyrrolo[2,3-b]pyridine core provides valuable hypothetical insights for future drug design.

NPS-1034's structure consists of a central pyrazole-carboxamide core linking a 3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy moiety on one side and a difluorophenyl group on the other.

The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor design. Studies on other MET and AXL inhibitors with similar cores suggest that:

-

The nitrogen at position 7 is often a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

-

Substitutions at the 3-position (the phenyl group in NPS-1034) can significantly impact potency and selectivity by exploring a hydrophobic pocket.

-

The linkage at the 4-position (an ether linkage in NPS-1034) is critical for orienting the molecule within the ATP-binding site.

Potential Modifications and Expected Outcomes

Based on general principles of medicinal chemistry and SAR of related kinase inhibitors, the following hypotheses can be proposed for the SAR of NPS-1034:

-

Fluorophenyl Group: The fluorine atoms likely contribute to binding affinity through electrostatic interactions and can improve metabolic stability and pharmacokinetic properties. Modifying the substitution pattern (e.g., moving or adding fluorine atoms) or replacing it with other electron-withdrawing groups could fine-tune potency and selectivity.

-

Phenyl-pyrrolo-pyridine Moiety: Altering the substituents on the 3-phenyl ring could modulate potency. Electron-withdrawing groups on this ring have been shown in related scaffolds to sometimes improve activity.

-

Central Carboxamide Linker: This group is likely involved in crucial hydrogen bonding interactions with the kinase. Modifications are generally not well-tolerated, but isosteric replacements could be explored.

A study on novel pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors indicated that the presence of electron-withdrawing groups was beneficial for improving inhibitory activity.[1] This aligns with the difluoro-substituted phenyl ring present in NPS-1034.

Conclusion

NPS-1034 is a potent dual MET/AXL inhibitor with demonstrated efficacy in preclinical cancer models, particularly in contexts of acquired resistance to other targeted therapies. While a detailed public SAR landscape for NPS-1034 is yet to be established, its robust pharmacological profile and the known importance of its core chemical scaffolds provide a strong foundation for future research and development. The experimental protocols and pathway analyses presented in this guide offer a valuable resource for scientists working to understand and build upon the therapeutic potential of NPS-1034 and related molecules.

References

- 1. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. o2hdiscovery.co [o2hdiscovery.co]

- 5. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. doaj.org [doaj.org]

- 11. mdpi.com [mdpi.com]

- 12. selleck.co.jp [selleck.co.jp]

NPS-1034 in Renal Cell Carcinoma: A Technical Overview of its Molecular Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal cell carcinoma (RCC) presents a significant therapeutic challenge, particularly in advanced and metastatic stages. While targeted therapies and immune checkpoint inhibitors have improved outcomes, acquired resistance and disease progression remain critical hurdles.[1] The exploration of novel therapeutic agents with distinct mechanisms of action is paramount. NPS-1034, a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL, has emerged as a promising candidate for systemic therapy in RCC.[1] Preclinical studies have demonstrated its ability to significantly inhibit tumor proliferation and induce apoptosis in RCC models.[1][2] This technical guide provides an in-depth analysis of the molecular targets of NPS-1034 in renal cell carcinoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Molecular Targets of NPS-1034

NPS-1034 is a multi-targeted kinase inhibitor with primary activity against MET and AXL.[3] Recent research has uncovered an additional key target in the context of RCC: Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A).[1]

MET and AXL: The Primary Kinase Targets

MET and AXL are RTKs that, when activated, drive crucial oncogenic processes, including tumor growth, metastasis, and angiogenesis.[4] NPS-1034 demonstrates potent inhibitory activity against both kinases.

Table 1: In Vitro Inhibitory Activity of NPS-1034

| Target | IC50 Value |

| AXL | 10.3 nM |

| MET | 48 nM |

IC50 values represent the concentration of NPS-1034 required to inhibit 50% of the kinase activity in vitro.[3]

In various cancer cell lines, NPS-1034 has shown efficacy in inhibiting cell viability, particularly in those with high expression of phosphorylated MET (p-MET).[3][5]

Table 2: Anti-proliferative Activity of NPS-1034 in MET-Expressing Gastric Cancer Cell Lines

| Cell Line | IC50 Value |

| MKN45 | 112.7 nM |

| SNU638 | 190.3 nM |

These cell lines are characterized by high expression of the MET gene and its phosphorylated form, p-MET.[3][5]

TNFRSF1A: A Novel Target in Renal Cell Carcinoma

In addition to its well-established roles as a MET and AXL inhibitor, studies in RCC have identified TNFRSF1A as a novel gene inhibited by NPS-1034.[1] This finding was elucidated through antibody arrays and confirmed by next-generation sequencing, which highlighted the TNF signaling pathway as one of the most significantly regulated pathways by NPS-1034 in RCC.[1]

Signaling Pathways Modulated by NPS-1034 in RCC

The therapeutic effects of NPS-1034 in renal cell carcinoma are a consequence of its ability to modulate multiple downstream signaling pathways.

Inhibition of MET and AXL Signaling

By inhibiting the phosphorylation of MET and AXL, NPS-1034 effectively blocks their downstream signaling cascades. This includes the PI3K/Akt and Erk pathways, which are critical for cell survival and proliferation.[4][5]

NPS-1034 inhibits MET and AXL, blocking downstream pro-survival pathways.

Modulation of the TNFRSF1A/NF-κB and GADD45A Axis

A pivotal discovery in RCC is the regulation of the TNFRSF1A signaling pathway by NPS-1034.[1] Treatment with NPS-1034 leads to the inhibition of the IκBα/NFκB signaling pathway, which is typically downstream of TNFRSF1A and promotes cell survival.[4][6] Concurrently, NPS-1034 upregulates the expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45A).[1][7] GADD45A is a key pro-apoptotic molecule, and its increased expression is significantly associated with the anticancer effects of NPS-1034 in RCC.[1] Overexpression of TNFRSF1A has been shown to downregulate GADD45A, further solidifying the interplay between these molecules.[1]

NPS-1034 modulates TNFRSF1A and GADD45A to induce apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of NPS-1034.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of NPS-1034 on cancer cell lines.

Protocol:

-

Cell Plating: Plate cells (e.g., 0.5 x 10⁴ cells/well) in 96-well sterile plastic plates and allow them to attach overnight.[3][5]

-

Drug Treatment: Expose the cells to varying concentrations of NPS-1034 in a medium containing 1% FBS.[3][5]

-

MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3][5]

-

Solubilization: Solubilize the crystalline formazan with 100 µL of a 10% (w/v) SDS solution for 24 hours.[3][5]

-

Absorbance Reading: Read the absorbance at 595 nm using a microplate reader.[3][5]

Workflow for the MTT Cell Viability Assay.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of NPS-1034 in a living organism.

Protocol:

-

Cell Implantation: Inject cancer cells (e.g., Renca-luc cells) intravenously into immunodeficient mice to establish a metastatic model.[7]

-

Tumor Establishment: Allow tumors to establish for a set period (e.g., 21 days).[8]

-

Drug Administration: Administer NPS-1034 orally at specified doses (e.g., 10 or 30 mg/kg) daily for a defined treatment period (e.g., 5 weeks).[7][8] A control group receives a vehicle.

-

Monitoring: Monitor tumor growth and the general health of the mice, including body weight.[3]

-

Endpoint Analysis: At the end of the study (e.g., day 56), humanely euthanize the mice and excise the tumors.[7][8]

-

Tumor Measurement: Weigh the excised tumors and perform further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[7][8]

Workflow for the In Vivo Xenograft Model.

Conclusion and Future Directions

NPS-1034 demonstrates significant therapeutic potential in renal cell carcinoma by targeting multiple key oncogenic pathways. Its dual inhibition of MET and AXL, coupled with the novel targeting of the TNFRSF1A signaling axis, provides a multi-pronged attack on tumor cell proliferation and survival. The upregulation of the pro-apoptotic protein GADD45A appears to be a critical component of its mechanism of action in RCC.[1]

While these preclinical findings are promising, further investigation is warranted. As of late 2024, there is a lack of clinical trial data for NPS-1034 in human patients with RCC.[2] Future clinical studies are essential to validate the efficacy and safety of NPS-1034 in this patient population and to determine its potential role in the evolving landscape of RCC treatment.[2] The identification of predictive biomarkers associated with response to NPS-1034 will also be crucial for patient selection and optimizing therapeutic outcomes.

References

- 1. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. NPS-1034 Induce Cell Death with Suppression of TNFR1/NF-κB Signaling in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Molecular Basis for NPS-1034 Synergy with Gefitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the synergistic anti-tumor effect of NPS-1034 in combination with gefitinib, particularly in the context of acquired resistance in non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard therapy for NSCLC patients with activating EGFR mutations. However, the development of acquired resistance significantly limits its long-term efficacy. One of the key mechanisms of resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the EGFR blockade. NPS-1034, a dual inhibitor of the MET and AXL receptor tyrosine kinases, has been shown to act synergistically with gefitinib to overcome this resistance. The molecular basis for this synergy lies in the concurrent inhibition of the primary oncogenic driver (EGFR) by gefitinib and the key resistance-mediating bypass pathways (MET and AXL) by NPS-1034. This dual blockade leads to a more profound and sustained inhibition of critical downstream survival signaling, primarily the PI3K/Akt pathway, resulting in enhanced tumor cell death and inhibition of proliferation.

The Molecular Mechanism of Synergy

The synergistic interaction between NPS-1034 and gefitinib is rooted in the co-inhibition of distinct but interconnected signaling pathways that are crucial for the survival and proliferation of specific cancer cell populations.

-

Gefitinib's Role: Gefitinib selectively inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, that are aberrantly activated in EGFR-mutant cancers. This leads to cell cycle arrest and apoptosis.[1][2]

-

Acquired Resistance Mechanisms: Cancer cells can develop resistance to gefitinib by activating alternative signaling pathways that bypass the need for EGFR signaling. Two prominent bypass mechanisms are the amplification and activation of the MET receptor tyrosine kinase and the upregulation and activation of the AXL receptor tyrosine kinase.[3][4] Both MET and AXL can independently activate the PI3K/Akt pathway, rendering the cells insensitive to EGFR inhibition alone.[3][4]

-

NPS-1034's Role: NPS-1034 is a potent inhibitor of both MET and AXL.[5] By targeting these kinases, NPS-1034 effectively shuts down the escape routes utilized by cancer cells to survive gefitinib treatment.

-

Synergistic Effect: The combination of gefitinib and NPS-1034 results in a comprehensive blockade of the primary oncogenic pathway (EGFR) and the key resistance pathways (MET and AXL). This dual inhibition leads to a more complete suppression of downstream signaling, particularly the phosphorylation and activation of Akt, than either agent alone.[3][4] This enhanced signaling blockade results in a synergistic inhibition of cell proliferation and a significant induction of apoptosis in gefitinib-resistant cancer cells.[3][4][6]

Signaling Pathways

The interplay between the EGFR, MET, and AXL signaling pathways is central to the synergistic effect of gefitinib and NPS-1034.

Caption: Signaling pathways in gefitinib resistance and synergistic inhibition.

Quantitative Data Summary

The synergistic effect of NPS-1034 and gefitinib has been quantified in various preclinical studies. The following tables summarize key data from studies on gefitinib-resistant NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50 Values)

| Cell Line | Resistance Mechanism | Gefitinib IC50 (µM) | NPS-1034 IC50 (µM) | Gefitinib + NPS-1034 IC50 (µM) |

| HCC827/GR | MET Amplification | > 10 | ~5 | < 1 |

| HCC827/ER | AXL Activation | > 10 | ~2.5 | < 1 |

Data are approximate values derived from published graphical representations.

Table 2: Combination Index (CI) Values

| Cell Line | Drug Combination | CI Value (at Fa=0.5) | Interpretation |

| HCC827/GR | Gefitinib + NPS-1034 | < 1 | Synergy |

| HCC827/ER | Erlotinib + NPS-1034 | < 1 | Synergy |

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The cited studies consistently report CI values less than 1 across a range of doses, confirming a strong synergistic interaction.[3]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

| Treatment Group | Tumor Volume Reduction vs. Control |

| Vehicle Control | - |

| Gefitinib alone | Slight decrease |

| NPS-1034 alone | Slight decrease |

| Gefitinib + NPS-1034 | Substantial growth inhibition |

Results from a xenograft model using HCC827/GR cells demonstrated that the combination of gefitinib and NPS-1034 led to a significant reduction in tumor volume compared to either agent alone.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to establish the synergistic relationship between NPS-1034 and gefitinib.

Cell Lines and Culture

-

Cell Lines: Gefitinib-resistant NSCLC cell lines, such as HCC827/GR (MET amplification) and HCC827/ER (AXL activation), are essential models. These are typically established by chronically exposing the parental, gefitinib-sensitive HCC827 cell line to escalating concentrations of gefitinib or erlotinib.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. The resistant cell lines are continuously cultured in the presence of a maintenance dose of gefitinib or erlotinib to retain their resistance phenotype.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the drugs.

-

Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

-

The following day, the cells are treated with various concentrations of gefitinib, NPS-1034, or the combination of both.

-

After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blotting

This technique is used to assess the phosphorylation status and total protein levels of key signaling molecules.

-

Cells are treated with the drugs for the desired time points.

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AXL, AXL, p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, PARP, and β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.

-

Female BALB/c nude mice (4-6 weeks old) are used.

-

HCC827/GR cells (5 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, gefitinib alone, NPS-1034 alone, and the combination).

-

Gefitinib is typically administered daily by oral gavage, and NPS-1034 is also administered orally.

-

Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship underpinning the investigation of the synergy between NPS-1034 and gefitinib.

Caption: A typical experimental workflow for investigating drug synergy.

Caption: Logical framework for NPS-1034 and gefitinib synergy.

Conclusion

The combination of NPS-1034 and gefitinib represents a promising therapeutic strategy to overcome acquired resistance to EGFR TKIs in NSCLC. The molecular basis for this synergy is the dual inhibition of the primary oncogenic driver, EGFR, and the key resistance-mediating bypass pathways, MET and AXL. This comprehensive blockade of critical survival signaling pathways leads to enhanced anti-tumor activity, as demonstrated by in vitro and in vivo studies. This technical guide provides a foundational understanding of this synergistic interaction, offering valuable insights for the continued development of targeted combination therapies in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MET and AXL inhibitor NPS-1034 exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NPS-1034 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL. Both MET and AXL are implicated in tumor growth, metastasis, and angiogenesis, making them critical targets in oncology research and drug development. NPS-1034 has demonstrated efficacy in overcoming resistance to EGFR kinase inhibitors in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation. Recent studies have also explored its therapeutic potential in renal cell carcinoma (RCC), where it has been shown to inhibit tumor proliferation and induce apoptosis by targeting not only MET and AXL but also TNFRSF1A.

These application notes provide detailed protocols for in vitro assays to evaluate the activity of NPS-1034, focusing on cell viability and kinase inhibition.

Data Presentation

Table 1: Kinase Inhibitory Activity of NPS-1034

| Target Kinase | IC50 (nM) |

| AXL | 10.3 |

| MET | 48 |

IC50 values represent the concentration of NPS-1034 required to inhibit 50% of the kinase activity.

Table 2: Cell Viability (IC50) of NPS-1034 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| MKN45 | Gastric Cancer | 112.7 | High MET and p-MET expression |

| SNU638 | Gastric Cancer | 190.3 | High MET and p-MET expression |

| AGS | Gastric Cancer | >1000 | Low MET expression |

| KATOIII | Gastric Cancer | >1000 | Low MET expression |

| NCI-N87 | Gastric Cancer | >1000 | Low MET expression |

| MKN1 | Gastric Cancer | >1000 | Low MET expression |

| MKN28 | Gastric Cancer | >1000 | Low MET expression |

| MKN74 | Gastric Cancer | >1000 | Low MET expression |

IC50 values were determined after 72 hours of treatment.

Signaling Pathways and Experimental Workflow

NPS-1034 Mechanism of Action

Experimental Workflow: Cell Viability MTT Assay

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of NPS-1034 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., MKN45, SNU638)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

NPS-1034

-

96-well sterile plastic plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

10% (w/v) SDS (Sodium dodecyl sulfate) solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Trypsinize and count the cells.

-

Seed 0.5 × 10^4 cells in 100 µL of medium per well into 96-well plates.

-

Incubate the plates overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of NPS-1034 in medium containing 1% FBS.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NPS-1034. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours.

-

-

MTT Addition and Incubation:

-

After 72 hours, add 15 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals.

-

Incubate the plates for 24 hours at 37°C.

-

-

Data Acquisition:

-

Read the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Kinase Inhibition Assay

The in vitro kinase inhibition profile of NPS-1034 can be determined using commercially available receptor tyrosine kinase (RTK) assay kits. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The specific protocol will vary depending on the manufacturer of the kit. It is recommended to follow the manufacturer's instructions for the chosen assay kit.

General Principle:

-

The target kinase (e.g., MET, AXL) is incubated with a specific substrate and ATP in the presence of varying concentrations of NPS-1034.

-

The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of NPS-1034.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of NPS-1034. The MTT assay is a robust method for assessing the antiproliferative effects of NPS-1034 on various cancer cell lines, while commercially available kinase assay kits can be used to confirm its inhibitory activity against MET, AXL, and other kinases. These assays are fundamental for characterizing the pharmacological profile of NPS-1034 and for guiding further preclinical and clinical development.

Application Notes and Protocols: Determining the IC50 of NPS-1034 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily MET and AXL, which are critically implicated in tumor growth, metastasis, and the development of therapeutic resistance.[1][2][3][4] The MET proto-oncogene product, the receptor for hepatocyte growth factor (HGF), and AXL are frequently overexpressed in a variety of malignancies and their activation can lead to resistance to conventional therapies, including EGFR inhibitors.[1][2][3][4] NPS-1034 has demonstrated efficacy in overcoming this resistance by dually inhibiting these bypass signaling pathways.[2][5] Recent studies have also suggested its involvement in the TNFR1/NF-κB signaling pathway.[6] These application notes provide a comprehensive overview of NPS-1034's activity in various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50), a critical parameter for assessing drug potency.

Data Presentation: NPS-1034 IC50 Values

The following table summarizes the reported IC50 values for NPS-1034 in various cancer cell lines and against its primary kinase targets. This data provides a comparative view of its potency across different cancer types.

| Target/Cell Line | Cancer Type | IC50 (nM) | Reference |

| AXL (in vitro kinase assay) | - | 10.3 | [5] |

| MET (in vitro kinase assay) | - | 48 | [5][7] |

| MKN45 | Gastric Cancer | 112.7 | [5][7] |

| SNU638 | Gastric Cancer | 190.3 | [5][7] |

| AGS | Gastric Cancer | >1000 | [5] |

| KATOIII | Gastric Cancer | >1000 | [5] |

| NCI-N87 | Gastric Cancer | >1000 | [5] |

| MKN1 | Gastric Cancer | >1000 | [5] |

| MKN28 | Gastric Cancer | >1000 | [5] |

| MKN74 | Gastric Cancer | >1000 | [5] |

| NCCIT | Testicular Cancer | Dose-dependent decrease in viability | [6] |

| NTERA2 | Testicular Cancer | Dose-dependent decrease in viability | [6] |

| A498 | Renal Cell Carcinoma | Dose-dependent decrease in viability | [8] |

| 786-0 | Renal Cell Carcinoma | Dose-dependent decrease in viability | [8] |

| Caki-1 | Renal Cell Carcinoma | Dose-dependent decrease in viability | [8] |

Signaling Pathways of NPS-1034

NPS-1034 exerts its anti-cancer effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. By inhibiting these pathways, NPS-1034 can induce apoptosis and inhibit tumor growth. Recent evidence also points to the modulation of the TNFR1/NF-κB pathway.

Caption: NPS-1034 signaling pathway.

Experimental Protocols

Determining the IC50 of NPS-1034 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of NPS-1034 in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

NPS-1034

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom sterile cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for IC50 determination.

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Preparation of NPS-1034 Dilutions:

-

Prepare a stock solution of NPS-1034 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the NPS-1034 stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially to determine the approximate IC50 (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

-

Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest NPS-1034 concentration) and a no-treatment control (medium only).

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared NPS-1034 dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis and IC50 Determination:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each NPS-1034 concentration relative to the vehicle control (100% viability).

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the NPS-1034 concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of NPS-1034 that inhibits cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.

-

Conclusion

NPS-1034 is a promising therapeutic agent with potent inhibitory activity against MET and AXL, key drivers of tumorigenesis and drug resistance. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy of NPS-1034 in various cancer models. Accurate determination of its IC50 is a fundamental step in preclinical drug development and for elucidating its mechanism of action in different cellular contexts.

References

- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NPS-1034 Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NPS-1034 Induce Cell Death with Suppression of TNFR1/NF-κB Signaling in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleck.co.jp [selleck.co.jp]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: NPS-1034 for p-MET Inhibition

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing NPS-1034 to study the inhibition of MET phosphorylation.

Introduction

NPS-1034 is a potent dual inhibitor of c-MET and AXL receptor tyrosine kinases.[1][2] The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways crucial for cell proliferation, migration, and survival.[2] Dysregulation of the HGF/c-MET axis is implicated in various cancers, making it a key therapeutic target. NPS-1034 has demonstrated efficacy in inhibiting c-MET phosphorylation (p-MET) and downstream signaling, thereby reducing tumor growth and overcoming resistance to other targeted therapies.[3][4]

Mechanism of Action

NPS-1034 competitively binds to the ATP-binding site of the c-MET and AXL kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting p-MET, NPS-1034 effectively blocks pathways such as the PI3K/Akt and MAPK/Erk pathways, which are critical for tumor cell survival and proliferation.[1][5]

Caption: NPS-1034 inhibits c-MET autophosphorylation, blocking downstream PI3K/Akt and MAPK/Erk signaling.

Quantitative Data

The inhibitory activity of NPS-1034 has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of NPS-1034.

Table 1: Kinase Inhibitory Activity of NPS-1034

| Target Kinase | IC50 (nM) |

| c-MET | 48 |

| AXL | 10.3 |

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Table 2: Cell Viability IC50 of NPS-1034 in c-MET Expressing Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MKN45 | Gastric Carcinoma | 112.7 |

| SNU638 | Gastric Carcinoma | 190.3 |

Data reflects cell lines with high expression of the MET gene and p-MET.[1][2]

Table 3: IC50 for HGF-Stimulated MET Autophosphorylation (Y1234/1235)

| Cell Line | Cancer Type | IC50 (nM) |

| AGS | Gastric Adenocarcinoma | <10 |

| MKN1 | Gastric Adenocarcinoma | <50 |

In these cell lines, HGF-induced MET phosphorylation was completely inhibited by 50 nmol NPS-1034.[2]

Western Blot Protocol for p-MET Detection

This protocol provides a detailed method for assessing the inhibition of c-MET phosphorylation by NPS-1034 in cultured cells.

Caption: Workflow for Western blot analysis of p-MET and total MET levels.

Materials and Reagents

-

Cell Lines: MKN45, SNU638, or other appropriate cell lines with endogenous c-MET expression.

-

NPS-1034: Prepare stock solutions in DMSO.

-

HGF: (Optional) For stimulating c-MET phosphorylation.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide gels, running buffer.

-

Transfer Buffer: Towbin buffer.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-phospho-MET (Tyr1234/1235)

-

Rabbit anti-MET

-

Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Experimental Procedure

-

Cell Culture and Treatment:

-

Plate cells (e.g., 0.5 x 10^4 cells/well in a 96-well plate for viability assays or a higher density in larger plates for protein extraction) and allow them to attach overnight.[1][2]

-

Starve cells in serum-free media for 4-6 hours before treatment.

-

(Optional) Pre-treat cells with varying concentrations of NPS-1034 for 2-3 hours.

-

(Optional) Stimulate cells with HGF for 15-30 minutes to induce MET phosphorylation.

-

Include appropriate controls: untreated cells, vehicle-treated (DMSO) cells, and HGF-only treated cells.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Confirm successful transfer by Ponceau S staining.

-

-

Blocking:

-

Wash the membrane with TBST.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against p-MET (e.g., anti-phospho-MET Tyr1234/1235), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped and reprobed for total c-MET and a loading control like β-actin or GAPDH.

-

Wash the membrane and incubate with a stripping buffer.

-